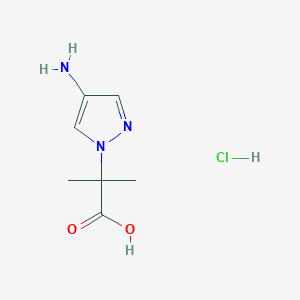![molecular formula C24H29N3O3S B2366720 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252911-17-3](/img/no-structure.png)
3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their biological activities, particularly as receptor antagonists in treating reproductive diseases. For instance, thieno[2,3-d]pyrimidine-2,4-diones have shown potent GnRH (Gonadotropin-Releasing Hormone) receptor antagonistic properties, highlighting their potential in developing treatments for conditions such as endometriosis and prostate cancer (Guo et al., 2003). Similarly, another study discovered a thieno[2,3-d]pyrimidine derivative, TAK-385, exhibiting strong and orally active GnRH antagonistic activity, underscoring the therapeutic promise of these compounds in managing sex-hormone-dependent diseases (Miwa et al., 2011).
Materials Science and Sensing Applications
In materials science, thieno[2,3-d]pyrimidine derivatives have been engineered for their photophysical properties and applications as pH sensors. Research has produced atypical AIE (Aggregation-Induced Emission) chromophores based on pyrimidine-phthalimide derivatives, exhibiting solid-state fluorescence and solvatochromism. These properties enable their use in colorimetric pH sensors and logic gates, marking significant advancements in sensor technology and materials chemistry (Yan et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the addition of the 3-(3,4-dimethylbenzyl) and 2-(2-ethylpiperidin-1-yl)-2-oxoethyl groups.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-chloroacetyl chloride", "thiophene-2-carboxylic acid", "3,4-dimethylbenzylamine", "2-ethylpiperidine", "ethyl chloroformate", "triethylamine", "sodium hydride", "dimethylformamide", "acetic acid", "water", "sodium bicarbonate", "sodium chloride", "methylene chloride", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4,6-dimethylpyrimidine by reacting 2-chloroacetyl chloride with 2-amino-4,6-dimethylpyrimidine in the presence of triethylamine and methylene chloride.", "Step 2: Synthesis of thiophene-2-carboxylic acid by reacting thiophene-2-carboxylic acid with sodium hydride in the presence of dimethylformamide and acetic acid.", "Step 3: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 2-amino-4,6-dimethylpyrimidine with thiophene-2-carboxylic acid in the presence of sodium bicarbonate and water.", "Step 4: Synthesis of 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3,4-dimethylbenzylamine, 2-ethylpiperidine, and ethyl chloroformate in the presence of triethylamine and methylene chloride, followed by purification using ethyl acetate and hexanes." ] } | |
CAS-Nummer |
1252911-17-3 |
Molekularformel |
C24H29N3O3S |
Molekulargewicht |
439.57 |
IUPAC-Name |
3-[(3,4-dimethylphenyl)methyl]-1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H29N3O3S/c1-4-19-7-5-6-11-25(19)21(28)15-26-20-10-12-31-22(20)23(29)27(24(26)30)14-18-9-8-16(2)17(3)13-18/h8-10,12-13,19H,4-7,11,14-15H2,1-3H3 |
InChI-Schlüssel |
FPLLTVJUMTVSSF-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C)SC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)


![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)
![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)


